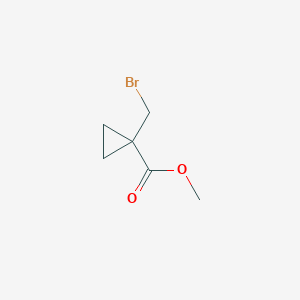

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFGVZAQKJPYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599720 | |

| Record name | Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43161-30-4 | |

| Record name | Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate: A Technical Guide for Advanced Synthesis

CAS Number: 43161-30-4

This technical guide provides an in-depth overview of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate, a versatile building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document offers a detailed exploration of its chemical properties, synthesis, reactivity, and applications, with a focus on the causal reasoning behind experimental choices and protocols.

Core Molecular Attributes

This compound is a bifunctional molecule that incorporates a reactive primary bromide and a methyl ester, both attached to a quaternary carbon at the 1-position of a cyclopropane ring. This unique structural arrangement imparts a combination of steric hindrance and electronic effects that are highly valuable in medicinal chemistry and organic synthesis.

The presence of the strained cyclopropane ring offers conformational rigidity and a specific three-dimensional arrangement of substituents, which can be exploited to enhance binding affinity to biological targets and improve metabolic stability of drug candidates.[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 43161-30-4 | [2][3] |

| Molecular Formula | C₆H₉BrO₂ | [2][3] |

| Molecular Weight | 193.04 g/mol | [2][3] |

| Appearance | Assumed to be a liquid | |

| Synonyms | methyl 1-(bromomethyl)cyclopropanecarboxylate |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A logical synthetic pathway would start from a suitable alkene, followed by cyclopropanation and subsequent functional group manipulation. The following diagram outlines a potential synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 1-methylcyclopropane-1-carboxylate

This step would likely involve a Simmons-Smith cyclopropanation of methyl methacrylate. The choice of the zinc-copper couple is crucial for generating the organozinc carbenoid in situ, which then delivers the methylene group to the double bond.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous diethyl ether.

-

Reagent Addition: Zinc-copper couple is added, followed by the dropwise addition of diiodomethane.

-

Reaction Initiation: A solution of methyl methacrylate in anhydrous diethyl ether is added dropwise to the stirring suspension.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation.

Step 2: Radical Bromination

The benzylic-like methyl group on the cyclopropane ring can be selectively brominated using N-bromosuccinimide (NBS) under radical initiation conditions.

-

Reaction Setup: To a solution of Methyl 1-methylcyclopropane-1-carboxylate in a suitable solvent like carbon tetrachloride, NBS and a radical initiator such as azobisisobutyronitrile (AIBN) are added.

-

Reaction Conditions: The mixture is heated to reflux under a nitrogen atmosphere. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by vacuum distillation.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its ability to act as an electrophile in nucleophilic substitution reactions. The primary bromide is a good leaving group, allowing for the introduction of the methyl 1-carboxylate-cyclopropylmethyl moiety into a variety of molecules.

Nucleophilic Substitution Reactions

The carbon atom bearing the bromine is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. These reactions typically proceed via an S_N2 mechanism.

Sources

physical and chemical properties of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

An In-depth Technical Guide to Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Introduction

This compound is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, combining a reactive bromomethyl group, a stable methyl ester, and a strained cyclopropane ring, offers chemists a powerful tool for introducing the cyclopropylmethyl moiety into more complex molecular architectures. The cyclopropane ring, a common motif in numerous biologically active compounds, is known to enhance metabolic stability and binding affinity, making this reagent particularly relevant to researchers in pharmaceutical and agrochemical development.[1] This guide provides a comprehensive overview of its core properties, reactivity, synthesis, and safe handling protocols, grounded in established scientific principles and data.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a reagent are paramount for its effective application in experimental design.

Chemical Identity

-

Chemical Name: this compound[2]

-

CAS Number: 43161-30-4[2]

-

Molecular Formula: C₆H₉BrO₂[2]

-

Molecular Weight: 193.04 g/mol [2]

-

SMILES: COC(=O)C1(CC1)CBr[2]

Physicochemical Data

The physical properties of this compound are summarized in the table below. These properties are critical for determining appropriate solvents, reaction temperatures, and purification methods. Data for the closely related compound, (Bromomethyl)cyclopropane, is included for comparative context where direct data is unavailable.

| Property | Value | Source (Similar Compounds) |

| Appearance | Clear, colorless liquid | [3][4] |

| Boiling Point | 105-107 °C (for (Bromomethyl)cyclopropane) | [5][6] |

| Density | ~1.392 g/mL at 25 °C (for (Bromomethyl)cyclopropane) | [5][6] |

| Solubility | Miscible with most organic solvents; not miscible in water. | [1][6] |

| Stability | Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents. | [4][7] |

Spectroscopic and Analytical Characterization

Structural verification is a cornerstone of chemical synthesis. While a specific, dedicated spectrum for this exact compound is not publicly available, its structure is routinely confirmed using standard analytical techniques. High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratio for elemental composition analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) elucidates the connectivity and chemical environment of atoms. For instance, related substituted cyclopropane structures have been thoroughly characterized using these methods.[8]

Synthesis, Reactivity, and Mechanistic Considerations

Understanding the synthesis and inherent reactivity of this compound is key to leveraging its full potential.

Synthetic Pathways

The synthesis of bromomethyl cyclopropane derivatives can be achieved through various routes. A common strategy involves the bromination of the corresponding alcohol, cyclopropylmethanol, often using reagents like phosphorus tribromide or a combination of triphenylphosphite and bromine.[9][10] The synthesis of polysubstituted cyclopropanes can also be accomplished via one-pot reactions involving α-bromoketones, aldehydes, and active methylene compounds.[11] These methods highlight the accessibility of the core cyclopropane structure.

Core Reactivity and Mechanistic Insights

The molecule's utility stems from its distinct reactive sites, which can be addressed with high selectivity.

-

The Bromomethyl Group (C-Br Bond): This primary alkyl bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This is the most common application, allowing for the covalent attachment of the cyclopropylmethyl ester moiety to a wide range of nucleophiles (e.g., amines, thiols, carbanions). The Sₙ2 pathway is favored due to the sterically unhindered nature of the primary carbon.

-

The Ester Group (C=O): The methyl ester is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other esters via transesterification or reduced to the corresponding alcohol.

-

The Cyclopropane Ring: The three-membered ring possesses significant ring strain (~27 kcal/mol). While generally stable, this inherent strain allows it to participate in ring-opening reactions under specific conditions, such as with certain transition metal catalysts or strong electrophiles, providing a pathway to linear structures.[1]

Below is a diagram illustrating the key reactive centers of the molecule.

Caption: Figure 1: Key Reactive Sites of the Molecule.

Applications in Research and Drug Development

As a "versatile small molecule scaffold," this reagent is primarily used as an intermediate in multi-step syntheses.[2]

-

Pharmaceutical Synthesis: The cyclopropyl group is a bioisostere for phenyl rings and other functional groups, often improving a drug candidate's pharmacokinetic profile (e.g., reducing metabolism, increasing potency). This reagent provides a direct route to incorporate the valuable cyclopropylmethyl ester structure.[1]

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of cyclopropane rings can enhance the biological efficacy and selectivity of pesticides and herbicides.[1]

-

Materials Science: The strained ring system can be utilized in ring-opening polymerization to create novel polymers with unique properties.

Experimental Workflow Example: Nucleophilic Substitution

The most common application involves the reaction of this compound with a nucleophile. The workflow below illustrates a typical Sₙ2 reaction.

Sources

- 1. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 2. This compound | 43161-30-4 | TBA16130 [biosynth.com]

- 3. fishersci.de [fishersci.de]

- 4. 1-(Bromomethyl)cyclopropane(7051-34-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. (Bromomethyl)cyclopropane | 7051-34-5 [chemicalbook.com]

- 7. (Bromomethyl)cyclopropane | CAS#:7051-34-5 | Chemsrc [chemsrc.com]

- 8. pure.uva.nl [pure.uva.nl]

- 9. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 10. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 11. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

A Comprehensive Technical Guide to Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is a synthetically valuable building block characterized by a strained cyclopropane ring appended with both a reactive bromomethyl group and a methyl ester. This unique combination of functional groups provides a strategic entry point for the introduction of the 1-carbomethoxy-1-cyclopropylmethyl moiety into larger molecular scaffolds.

Key Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The essential identifiers and physicochemical data for this compound are summarized below for clarity and quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉BrO₂ | [1][2] |

| Molecular Weight | 193.04 g/mol | [1][2][3] |

| CAS Number | 43161-30-4 | [1][2][3] |

| Canonical SMILES | COC(=O)C1(CC1)CBr | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of cyclopropane derivatives, particularly those bearing reactive functional groups, is a topic of significant interest in organic chemistry. The inherent ring strain of the cyclopropane moiety makes it a valuable pharmacophore for enhancing the metabolic stability and binding affinity of drug candidates.

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly accessible literature, general strategies for the creation of polysubstituted cyclopropanes can be inferred. A plausible synthetic approach involves the cyclopropanation of an appropriate alkene precursor.

Retrosynthetic Analysis and Plausible Forward Synthesis

A logical retrosynthetic disconnection of the target molecule suggests a precursor such as methyl 2-(bromomethyl)acrylate, which could undergo a cyclopropanation reaction. The diagram below illustrates a conceptual workflow for its synthesis.

Caption: A conceptual synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dictated by its two primary functional groups: the electrophilic bromomethyl group and the ester. The bromide is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is central to its utility as an alkylating agent.

The cyclopropylmethyl motif is of particular interest in medicinal chemistry. The introduction of this strained ring system can have profound effects on a molecule's pharmacological profile, including:

-

Metabolic Stability: The cyclopropane ring can block sites of metabolism, leading to an increased half-life of a drug.

-

Conformational Rigidity: The rigid structure of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

-

Lipophilicity: The cyclopropyl group can modulate the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

The versatility of cyclopropane-containing building blocks is highlighted by their application in the synthesis of inhibitors for enzymes such as carbonic anhydrases and acetylcholinesterase, which are implicated in a range of diseases.[4]

Illustrative Reaction Scheme

The primary utility of this compound is in the alkylation of nucleophiles. The following diagram illustrates a generalized reaction scheme where a generic nucleophile (Nu⁻) displaces the bromide to form a new carbon-nucleophile bond.

Caption: Generalized nucleophilic substitution reaction.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl ester protons (a singlet around 3.7 ppm), the diastereotopic protons of the bromomethyl group (two doublets), and the protons of the cyclopropane ring (complex multiplets in the upfield region).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the cyclopropane ring, the bromomethyl carbon, the methoxy carbon, and the two methylene carbons of the cyclopropane ring.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Handling and Safety Considerations

As with any reactive chemical, proper handling and safety precautions are paramount. This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is likely to be an irritant to the skin, eyes, and respiratory tract. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

Arctom, this compound, [Link]

-

Gholizadeh, S., Safa, K. D., & Noroozi Pesyan, N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16(6), 1237-1248. [Link]

-

MySkinRecipes, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, [Link]

-

PubChem, Bromomethylcyclopropane, [Link]

-

PubChem, Methyl 1-(5-bromopentyl)cyclopropane-1-carboxylate, [Link]

-

Organic Syntheses, Bromocyclopropane, [Link]

-

PubChem, 1-(Bromomethyl)-1-methylcyclopropane, [Link]

-

NIST, Cyclopropane, (bromomethyl)-, [Link]

- Google Patents, Process for the production of cyclopropylmethyl halides,

-

PubMed, Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester, [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis, [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound | 43161-30-4 | TBA16130 [biosynth.com]

- 3. This compound | 43161-30-4 [sigmaaldrich.com]

- 4. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 1-(bromomethyl)cyclopropane-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

An In-depth Technical Guide:

Abstract

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is a bifunctional synthetic building block of significant interest to the pharmaceutical and agrochemical industries. The unique structural motif of the cyclopropane ring can impart favorable pharmacological properties, such as enhanced metabolic stability and improved receptor binding affinity. This guide provides a comprehensive technical overview of this reagent, intended for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, detail a robust synthetic protocol, analyze its chemical reactivity at its two distinct functional sites, and discuss its strategic application in the synthesis of complex molecular architectures. This document serves as a practical resource, emphasizing the causality behind experimental choices and grounding all protocols in principles of scientific integrity.

Introduction to a Versatile Cyclopropane Building Block

The cyclopropane ring, despite its simple structure, is a powerful motif in medicinal chemistry. Its inherent ring strain and unique electronic properties make it a valuable bioisostere for other chemical groups, often leading to improved potency and pharmacokinetic profiles in drug candidates.[1][2] As such, the development of versatile building blocks containing this three-membered ring is crucial for advancing drug discovery programs.

This compound (CAS No: 43161-30-4) emerges as a particularly strategic intermediate.[3] It possesses two orthogonal reactive centers: an electrophilic bromomethyl group, primed for nucleophilic substitution, and a methyl ester, which can be readily hydrolyzed or converted into other functionalities like amides. This bifunctionality allows for sequential, controlled modifications, making it an ideal scaffold for building molecular libraries and elaborating complex lead compounds.

This guide aims to provide a senior application scientist's perspective on this reagent, moving beyond a simple recitation of facts to explain the underlying principles that govern its synthesis and application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective use. While extensive experimental data for this specific compound is not broadly published, we can consolidate its known identifiers and predict its spectroscopic characteristics based on its structure.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonym | Methyl 1-(bromomethyl)cyclopropanecarboxylate | |

| CAS Number | 43161-30-4 | [3] |

| Molecular Formula | C₆H₉BrO₂ | [3] |

| Molecular Weight | 193.04 g/mol | [3] |

| SMILES String | COC(=O)C1(CC1)CBr | [3] |

| Physical Form | Liquid (Predicted) | - |

| Boiling Point | Not reported; likely >150 °C (Predicted) | - |

| Density | Not reported; likely >1.4 g/mL (Predicted) | - |

Spectroscopic Characterization (Predicted)

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. The following table outlines the expected signals.

| Technique | Signal | Expected Chemical Shift / m/z | Rationale |

| ¹H NMR | -OCH₃ (singlet) | ~3.7 ppm | Typical range for a methyl ester. |

| -CH₂ Br (singlet) | ~3.6 ppm | Methylene protons adjacent to an electron-withdrawing bromine atom. | |

| Cyclopropane -CH₂ - (multiplets) | 1.2 - 1.6 ppm | Diastereotopic protons on the cyclopropane ring, appearing as two distinct signals. | |

| ¹³C NMR | C =O (ester) | ~172 ppm | Carbonyl carbon of the ester group. |

| -OC H₃ | ~52 ppm | Methyl carbon of the ester. | |

| Quaternary C | ~35 ppm | The C1 carbon of the cyclopropane ring. | |

| -C H₂Br | ~33 ppm | Methylene carbon attached to bromine. | |

| Cyclopropane -C H₂- | ~20 ppm | The C2/C3 carbons of the cyclopropane ring. | |

| MS (EI) | [M-Br]⁺ | 113 m/z | Loss of the bromine radical is a common fragmentation pathway. |

| [M-OCH₃]⁺ | 162/164 m/z | Loss of the methoxy radical. |

Synthesis and Purification

While multiple theoretical routes exist, a practical and scalable synthesis of this compound can be envisioned starting from 1,1-cyclopropanedicarboxylic acid. This approach involves selective monoesterification followed by reduction and subsequent bromination.

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol: Bromination of Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

This protocol details the final step of the proposed synthesis, which is often the most critical for ensuring purity. The conversion of the primary alcohol to the bromide is a standard transformation. Using phosphorus tribromide (PBr₃) is a classic and effective method.

Rationale: PBr₃ is chosen for its high reactivity with primary alcohols and the straightforward workup, where the phosphorus-containing byproducts are water-soluble. The reaction is typically run at low temperatures to control exothermicity and minimize side reactions. Anhydrous conditions are crucial as PBr₃ reacts readily with water.

Protocol:

-

Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (1.0 eq) and anhydrous diethyl ether (5 mL per 1 g of alcohol).

-

Cooling: Cool the stirred solution to -10 °C using an ice-salt bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford the pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and MS, comparing the results to the predicted values in Section 2.1.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this reagent stems from its two distinct functional groups. This allows for a modular approach to building complex molecules.

Caption: The two primary modes of reactivity for the title compound.

Protocol: Nucleophilic Substitution with a Primary Amine

This protocol demonstrates the reactivity of the bromomethyl group, forming a new carbon-nitrogen bond.

Rationale: This is a standard Sₙ2 reaction. A polar aprotic solvent like DMF or acetonitrile is used to solvate the cation of the base without hindering the nucleophile. A non-nucleophilic base (e.g., K₂CO₃ or DIEA) is required to scavenge the HBr byproduct without competing in the primary reaction.

Protocol:

-

To a solution of a primary amine (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add this compound (1.1 eq) to the suspension.

-

Heat the mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the desired secondary amine product.

Protocol: Saponification of the Methyl Ester

This protocol illustrates the conversion of the ester to a carboxylic acid, a key step for subsequent amide couplings.

Rationale: Lithium hydroxide (LiOH) is often preferred for saponification as it can be effective at room temperature, minimizing potential side reactions. A mixed solvent system of THF and water ensures that both the organic substrate and the inorganic base are soluble.

Protocol:

-

Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification.

Strategic Integration in Drug Discovery

The true value of this reagent is realized when these reactions are combined in a strategic sequence. A typical workflow in a drug discovery campaign might involve first using the bromomethyl handle to attach the scaffold to a key pharmacophore element, followed by diversification through amide coupling at the newly unmasked carboxylic acid position.

Caption: Integration of the building block into a discovery pipeline.

This modular approach allows for the rapid synthesis of a focused library of compounds, enabling efficient exploration of the structure-activity relationship (SAR) around the cyclopropane core.

Safety and Handling

Due to the presence of a reactive bromomethyl group, this compound should be handled with care. While specific toxicology data is unavailable, data from the closely related (Bromomethyl)cyclopropane (CAS 7051-34-5) indicates that it is a flammable liquid that causes skin and serious eye irritation.[4][5] Similar precautions should be taken for the title compound.

| Precaution | Description | Source |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | [4][6] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. | [4][5][7] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Refrigerator storage is recommended. | [4][5][6] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][6] |

| First Aid (Skin) | Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [4][6] |

| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention. | [4][6] |

Conclusion

This compound is more than just another chemical reagent; it is a versatile and powerful tool for molecular design and synthesis. Its bifunctional nature provides chemists with the flexibility to construct complex molecules in a controlled and strategic manner. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers in drug discovery and other fields can effectively leverage this building block to accelerate their research and development efforts.

References

Sources

- 1. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 2. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 3. This compound | 43161-30-4 | TBA16130 [biosynth.com]

- 4. fishersci.de [fishersci.de]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

stability and storage conditions for Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate: A Guide to Stability and Storage

Abstract

This compound is a versatile bifunctional reagent increasingly utilized in the synthesis of complex molecular architectures within the pharmaceutical and agrochemical industries. Its structure, incorporating a reactive primary bromide, a hydrolyzable methyl ester, and a strained cyclopropane ring, presents unique opportunities for synthetic diversification. However, these same features render the molecule susceptible to specific degradation pathways, necessitating a thorough understanding of its stability profile for effective use and storage. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines potential degradation mechanisms, and offers field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Introduction: The Synthetic Potential and Stability Challenge

The utility of this compound stems from its capacity to introduce the valuable cyclopropylmethyl moiety into target molecules. The cyclopropane ring can enhance metabolic stability and confer unique conformational constraints in bioactive compounds. The bromomethyl group serves as a reactive handle for nucleophilic substitution, while the methyl ester provides a site for further functionalization.[1][2]

However, the inherent reactivity of these functional groups presents a significant stability challenge. The primary alkyl bromide is an excellent electrophile, the ester is prone to hydrolysis, and the high ring strain of the cyclopropane core makes it susceptible to cleavage under certain conditions.[3] Understanding and mitigating these liabilities is paramount to preserving the compound's purity and ensuring the reproducibility of synthetic outcomes.

Analysis of Molecular Liabilities and Degradation Pathways

The stability of this compound is dictated by the interplay of its three core structural features. Degradation typically proceeds through one or more of the following pathways:

Nucleophilic Substitution at the Bromomethyl Group

This is the most significant degradation pathway. The primary carbon bonded to the bromine atom is highly electrophilic and susceptible to attack by a wide range of nucleophiles.

-

Mechanism: The bromide ion is an excellent leaving group, facilitating SN2 reactions. Common laboratory nucleophiles, including atmospheric moisture (hydrolysis), alcohols (ether formation), or trace amine bases, can readily displace the bromide.

-

Consequence: Formation of hydroxyl, alkoxy, or amino-substituted impurities, reducing the effective concentration of the starting material and complicating reaction workups.

Caption: SN2 attack by water leading to the hydrolysis of the bromomethyl group.

Ester Hydrolysis

The methyl ester functionality is susceptible to cleavage, a reaction catalyzed by the presence of acid or base.

-

Mechanism: Under aqueous acidic or basic conditions, the ester undergoes hydrolysis to form 1-(bromomethyl)cyclopropane-1-carboxylic acid and methanol. The presence of strong bases is particularly problematic as they can also promote other degradation pathways.[4][5]

-

Consequence: Introduction of a carboxylic acid impurity, which can alter the reaction environment (pH) and potentially interfere with subsequent synthetic steps.

Acid-Catalyzed Ring Opening

The cyclopropane ring, while generally stable, possesses significant angle strain (~27 kcal/mol). Strong acidic conditions can protonate a C-C bond, leading to a ring-opened carbocation intermediate that can be trapped by nucleophiles.[3]

-

Mechanism: Exposure to strong Brønsted or Lewis acids can induce cleavage of the strained three-membered ring. This process is often kinetically controlled and can be mitigated by maintaining low temperatures.[3]

-

Consequence: Complete loss of the cyclopropane scaffold, leading to the formation of linear, unsaturated byproducts. This represents a catastrophic degradation of the molecule's core structure.

Caption: A self-validating workflow for assessing compound stability.

Conclusion

This compound is a high-value synthetic intermediate whose utility is directly tied to its purity. Its inherent reactivity towards nucleophiles and susceptibility to hydrolysis and acid-catalyzed ring opening are significant stability concerns. However, by implementing stringent storage and handling protocols—specifically, refrigeration under an inert atmosphere in a tightly sealed, opaque container—these degradation pathways can be effectively mitigated. For researchers in drug development and other high-stakes applications, performing a self-validating stability study is a prudent step to ensure the integrity of the material and the ultimate success of the synthetic endeavor.

References

- Pasuruan, ID. (n.d.). Current time information.

- BenchChem. (n.d.). Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.

- Chemistry Stack Exchange. (2016). How do technicians treat spilt mercury and bromine?

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: (Bromomethyl)cyclopropane.

- Apollo Scientific. (n.d.). (Bromomethyl)cyclopropane.

- Chemsrc. (2025). (Bromomethyl)cyclopropane | CAS#:7051-34-5.

- Air Liquide. (2020). Safety Data Sheet Cyclopropane.

- Fisher Scientific. (2023). SAFETY DATA SHEET: (Bromomethyl)cyclopropane.

- ECHEMI. (n.d.). (Bromomethyl)cyclopropane SDS, 7051-34-5 Safety Data Sheets.

- Ketone Pharma. (2024). Methyl Cyclopropane Carboxylate: A Comprehensive Overview.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide.

- TCI Chemicals. (2025). SAFETY DATA SHEET: (Bromomethyl)cyclopropane.

- CDN Isotopes. (n.d.). Safety Data Sheet: (Bromomethyl-d2)cyclopropane-1-d1.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclopropane.

- BenchChem. (n.d.). Bromoethyne: A Technical Guide to a Highly Reactive Intermediate.

- NCERT. (n.d.). Laboratory Manual Chemistry: Tests for Functional Groups in Organic Compounds.

- Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.

- BenchChem. (n.d.). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.

- Specialty Chemicals Magazine. (2025). Exploring the Utility of Cyclopropane Derivatives in Specialty Chemicals.

- Biosynth. (n.d.). This compound | 43161-30-4.

- PubMed Central. (2022). Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB.

- Sigma-Aldrich. (n.d.). (Bromomethyl)cyclopropane 97 | 7051-34-5.

- ChemicalBook. (2025). (Bromomethyl)cyclopropane | 7051-34-5.

- Quora. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?

- PubMed Central. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1.

- Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

- PubMed. (n.d.). The metabolic pathway of metamifop degradation by consortium ME-1 and its bacterial community structure.

- SpringerLink. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co.

Sources

commercial availability and purity of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

An In-Depth Technical Guide to Methyl 1-(bromomethyl)cyclopropane-1-carboxylate: Commercial Availability and Purity

Introduction

This compound, identified by CAS number 43161-30-4, is a valuable reagent in modern organic synthesis and medicinal chemistry.[1][2][3] Its structure, which combines a reactive bromomethyl group with a strained cyclopropane ring and a methyl ester, makes it a versatile building block for introducing the cyclopropyl moiety into more complex molecules. The cyclopropane ring is a desirable feature in drug discovery, as it can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a drug candidate.[4][5][6] This guide provides a comprehensive overview of the commercial availability of this compound, methods for its purity assessment, and its applications for researchers and drug development professionals.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers that specialize in research chemicals and building blocks for drug discovery. The compound is typically offered in research-grade quantities, with purities generally exceeding 98%.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Available Quantities |

| Arctom | 43161-30-4 | C₆H₉BrO₂ | 193.04 | ≥98% | 100mg, 250mg, 1g[1] |

| Clearsynth | 43161-30-4 | C₆H₉BrO₂ | 193.04 | High Quality | Inquiry[2] |

| Biosynth | 43161-30-4 | C₆H₉BrO₂ | 193.04 | N/A | Inquiry[3] |

| ChemScene | 43161-30-4 | C₆H₉BrO₂ | 193.04 | ≥98% | 100mg, 250mg, 1g[1] |

Prospective buyers should always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the specific lot being purchased.

Purity Assessment: A Multi-Technique Approach

Ensuring the purity of this compound is critical for its successful application in synthesis, as impurities can lead to unwanted side reactions and complicate the purification of the final product. A combination of analytical techniques is typically employed to confirm the identity and assess the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl ester protons (a singlet), the diastereotopic protons of the bromomethyl group (two doublets or a more complex multiplet), and the cyclopropane ring protons (multiplets). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon of the cyclopropane ring, the carbon of the bromomethyl group, the methyl carbon of the ester, and the two methylene carbons of the cyclopropane ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities. The gas chromatogram will show a major peak corresponding to the desired product, and the retention time can be used for identification. The mass spectrum will exhibit a characteristic fragmentation pattern and a molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocol: Purity Determination by GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar capillary column, such as a Supelco SPB-1, is often suitable.[7]

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition.

-

Oven Program: A temperature ramp is typically used, for example, starting at 70°C and increasing at a rate of 7.00°C/min to a final temperature of 250°C.[7]

-

Carrier Gas: Helium is commonly used.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is standard.

-

Mass Range: Scan a mass range that includes the expected molecular ion and key fragments.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the percentage purity based on the relative peak areas. The mass spectrum of the main peak should be compared to a reference spectrum or analyzed to confirm the structure.

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common synthetic approach involves the cyclopropanation of a suitable alkene followed by functional group manipulation. For example, a plausible route could start from a cyclopropanemethanol derivative, which is then esterified and brominated.

Potential impurities could include:

-

Unreacted starting materials.

-

By-products from the bromination step, such as dibrominated species or rearranged products.

-

Residual solvents from the reaction and purification process.

Purification is typically achieved through distillation or column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block. The bromomethyl group serves as an electrophilic handle for nucleophilic substitution reactions, allowing for the facile introduction of the 1-(methoxycarbonyl)cyclopropylmethyl moiety into a target molecule.

The cyclopropyl group itself is of significant interest in medicinal chemistry. Its unique stereoelectronic properties can confer several advantages to a drug molecule, including:

-

Enhanced Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation.[5][6]

-

Improved Potency and Selectivity: The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target.

-

Increased Solubility: The introduction of a cyclopropyl group can sometimes improve the solubility of a compound.[6]

This building block is therefore highly valuable for the synthesis of novel therapeutic agents in areas such as oncology, infectious diseases, and central nervous system disorders.

Visualizations

Caption: Workflow for procuring and verifying the quality of this compound.

Caption: A conceptual diagram illustrating the analytical methods for purity assessment.

References

- Arctom. (n.d.). CAS NO. 43161-30-4 | this compound.

- Supporting Information. (n.d.).

- Clearsynth. (n.d.). This compound | CAS No. 43161-30-4.

- MySkinRecipes. (n.d.). Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate.

- Biosynth. (n.d.). This compound | 43161-30-4.

- Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. (n.d.). Journal of the Iranian Chemical Society.

- BLD Pharm. (n.d.). 1379317-16-4|Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate.

- PubChem. (n.d.). Bromomethylcyclopropane. National Institutes of Health.

- Ketone Pharma. (2024, August 21). Methyl Cyclopropane Carboxylate: A Comprehensive Overview.

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). (Bromomethyl)cyclopropane synthesis.

- Organic Syntheses Procedure. (n.d.). Bromocyclopropane.

- ChemicalBook. (n.d.). Methyl cyclopropane carboxylate(2868-37-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). (Bromomethyl)cyclopropane(7051-34-5) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). This compound | 43161-30-4.

- Actylis. (n.d.). (Bromomethyl)-Cyclopropane - API Intermediate.

- ChemicalBook. (2025, July 24). Methyll-bromo-cyclopropanecarboxylate | 96999-01-8.

- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 7051-34-5 (Bromomethyl)cyclopropane Impurity.

- Centers for Disease Control and Prevention. (1996, May 15). NMAM 2520: METHYL BROMIDE.

- Sigma-Aldrich. (n.d.). 1-methyl-cyclopropane.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis.

- ResearchGate. (2002, May 1). Analytical Methods for Methyl Bromide.

- Thermo Scientific Chemicals. (n.d.). Methyl 1-hydroxy-1-cyclopropane carboxylate, 90% 1 g.

- PharmaBlock. (n.d.). Application of Cyclopropane in Drug Discovery.

- Google Patents. (1999). US6118032A - Process for the production of cyclopropylmethyl halides.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | 43161-30-4 | TBA16130 [biosynth.com]

- 4. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 5. nbinno.com [nbinno.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. pure.uva.nl [pure.uva.nl]

Introduction: The Strategic Value of the Cyclopropane Motif in Modern Chemistry

An In-Depth Technical Guide to the Key Derivatives of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

The cyclopropane ring, far from being a simple saturated carbocycle, is a motif of profound strategic importance in contemporary chemical sciences, particularly in drug discovery and development. Its unique stereoelectronic properties—stemming from its inherent ring strain and π-character of its C-C bonds—confer upon it the ability to act as a rigid, conformationally constrained scaffold. In medicinal chemistry, the cyclopropyl group is often employed as a "bioisostere" for gem-dimethyl groups or phenyl rings, offering improvements in metabolic stability, binding potency, and pharmacokinetic profiles.[1][2]

This compound (CAS No: 43161-30-4) serves as a preeminent starting material for accessing a diverse array of these valuable cyclopropane-containing structures.[3] Its architecture is deceptively simple yet powerful: a primary bromide offers an excellent handle for nucleophilic substitution, while the adjacent quaternary carbon atom, bearing a methyl ester, provides a site for further synthetic elaboration. This guide provides an in-depth exploration of the core synthetic transformations of this versatile building block, focusing on the synthesis of its key derivatives and the mechanistic rationale behind the experimental protocols.

Core Reactivity: A Focus on Nucleophilic Substitution

The primary C-Br bond in this compound is the nexus of its reactivity. As a primary alkyl halide, it is an ideal substrate for bimolecular nucleophilic substitution (S_N2) reactions.[4][5] The steric hindrance from the quaternary center is minimal at the reactive methylene carbon, allowing for efficient backside attack by a wide range of nucleophiles. Competing elimination (E2) reactions are generally disfavored due to the absence of protons on the adjacent cyclopropane carbon.

This inherent reactivity profile makes the compound a reliable precursor for introducing a 1-(methoxycarbonyl)cyclopropylmethyl moiety into various molecular frameworks.

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 3. This compound | 43161-30-4 | TBA16130 [biosynth.com]

- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Fundamental Reactivity of Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints, improve metabolic stability, and modulate physicochemical properties.[1][2] Methyl 1-(bromomethyl)cyclopropane-1-carboxylate emerges as a particularly valuable building block, featuring a synthetically versatile handle (the bromomethyl group) and an electron-withdrawing activating group (the methyl carboxylate) on a strained three-membered ring. This guide provides a comprehensive analysis of the core reactivity of this molecule, moving beyond simple reaction schemes to explore the underlying principles that govern its transformations. We will dissect the influence of ring strain and substituent effects on its participation in nucleophilic substitutions, radical-mediated ring-openings, and strategic cyclizations, offering field-proven insights for its effective application in complex molecule synthesis and drug discovery pipelines.

Structural and Electronic Profile: The Source of Reactivity

The reactivity of this compound is not defined by a single functional group but by the interplay of its constituent parts. The inherent strain of the cyclopropane ring, with C-C-C bond angles forced to 60°, results in "bent" bonds with significant p-character.[3] This feature allows the ring to interact with adjacent reactive centers in ways that are atypical for saturated alkanes.

The molecule is geminally disubstituted at a quaternary carbon center with two key groups:

-

The Methyl Carboxylate Group (-COOCH₃): An electron-withdrawing group (EWG) that polarizes the adjacent C1-C2 and C1-C3 bonds of the cyclopropane ring. This polarization is critical for activating the ring towards nucleophilic attack, a characteristic feature of donor-acceptor cyclopropanes (DACs).[4][5]

-

The Bromomethyl Group (-CH₂Br): This group serves a dual purpose. It is a primary alkyl halide, making it an excellent electrophilic site for S_N_2 reactions. Concurrently, the C-Br bond is relatively weak, providing a facile initiation point for radical chemistry.[6][7]

Figure 1: Key structural and electronic features governing the reactivity of this compound.

Synthesis of the Core Scaffold

The practical utility of a building block is intrinsically linked to its accessibility. While commercially available from various suppliers, understanding its synthesis is crucial for quality control and potential scale-up operations.[8] One common laboratory-scale approach involves the cyclopropanation of a suitable alkene precursor, followed by functional group manipulation. A plausible and efficient route is the reaction of methyl methacrylate with diazomethane in the presence of a palladium catalyst, followed by radical bromination of the exocyclic methyl group.

A more direct and widely applicable method involves the intramolecular cyclization of γ-haloesters. For instance, the synthesis of the parent methyl cyclopropanecarboxylate can be achieved by treating methyl 4-chlorobutanoate with a strong base like sodium amide or potassium carbonate.[9] Subsequent functionalization at the C1 position would be required to install the bromomethyl group.

| Synthetic Step | Reagents & Conditions | Purpose | Reference |

| Intramolecular Cyclization | Methyl 4-chlorobutanoate, K₂CO₃, Xylene, 85-100°C | Forms the core cyclopropane ring via intramolecular nucleophilic substitution. | [9] |

| α-Functionalization | (Not specified for this exact molecule, but a general approach) | Introduction of the bromomethyl group at the C1 position. | N/A |

Major Reactivity Pathways

The unique structural arrangement of this compound gives rise to three primary modes of reactivity: nucleophilic substitution at the exocyclic carbon, radical-mediated ring-opening, and Lewis acid-catalyzed ring-opening.

Pathway A: Nucleophilic Substitution (S_N_2)

The primary bromomethyl group is a classic substrate for S_N_2 reactions. This pathway allows for the direct introduction of a wide variety of nucleophiles (e.g., azides, cyanides, amines, thiolates) to construct more complex derivatives while preserving the valuable cyclopropane core.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents such as DMF or DMSO are optimal. They effectively solvate the counter-ion of the nucleophilic salt but poorly solvate the nucleophile itself, enhancing its nucleophilicity and accelerating the reaction.

-

Temperature: Moderate temperatures (25-60°C) are typically sufficient. Higher temperatures may promote competing E2 elimination or ring-opening side reactions.

-

Nucleophile: Strong, non-basic nucleophiles are preferred to minimize side reactions. Sterically hindered nucleophiles may react slowly due to the presence of the adjacent quaternary center.

Figure 2: Generalized workflow for S_N_2 substitution on the bromomethyl group.

Pathway B: Radical-Mediated Ring Opening

The relatively weak C-Br bond (bond dissociation energy ~280 kJ/mol) makes it an excellent precursor for radical generation. Upon initiation, typically with tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN, a cyclopropylcarbinyl radical is formed. This species is notoriously unstable and undergoes rapid, often irreversible, ring-opening to form a thermodynamically more stable homoallylic radical.[6][10]

This ring-opening is a powerful synthetic transformation, effectively converting the strained three-membered ring into a linear, functionalized alkene. The regioselectivity of the ring-opening is dictated by the formation of the most stable radical intermediate.

Mechanism of Radical Ring Opening:

-

Initiation: AIBN decomposes upon heating to generate initiating radicals, which abstract a hydrogen from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).

-

Propagation Step 1 (Halogen Abstraction): The Bu₃Sn• radical abstracts the bromine atom from the substrate to form a primary cyclopropylcarbinyl radical and Bu₃SnBr.

-

Propagation Step 2 (Ring Opening): The highly strained cyclopropylcarbinyl radical rapidly rearranges to a more stable, resonance-delocalized homoallylic radical.

-

Propagation Step 3 (Quenching): The homoallylic radical abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final ring-opened product and regenerate the Bu₃Sn• radical, continuing the chain reaction.[6]

Figure 3: Key steps in the radical-mediated ring-opening cascade.

Pathway C: Lewis Acid-Catalyzed Ring Opening

The presence of the methyl carboxylate group enables reactivity characteristic of donor-acceptor cyclopropanes (DACs).[5] Lewis acids (e.g., TiCl₄, SnCl₄, Yb(OTf)₃) can coordinate to the carbonyl oxygen of the ester. This coordination enhances the electron-withdrawing nature of the ester, further polarizing the C1-C2 and C1-C3 bonds and making the cyclopropane ring highly susceptible to nucleophilic attack.

This attack typically occurs at the C2 or C3 position, leading to a ring-opened zwitterionic or carbenium ion intermediate, which is then quenched to afford a 1,3-difunctionalized acyclic product.[4][11] This strategy provides a powerful method for converting the compact cyclopropane scaffold into linear chains with precisely controlled functionality at the 1- and 3-positions.

Application in Drug Development: A Case Study Perspective

The cyclopropylmethyl moiety, readily accessible from this building block via reduction of the ester and S_N_2 displacement of the bromide, is a privileged scaffold in medicinal chemistry. Its incorporation can lead to:

-

Enhanced Metabolic Stability: The cyclopropane ring is resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Improved Potency: The rigid nature of the ring can lock a molecule into a bioactive conformation, improving binding affinity to its target receptor.[1]

-

Modulation of Lipophilicity: The cyclopropyl group can fine-tune the molecule's lipophilicity (logP), which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

For example, cyclopropane-containing compounds have been investigated as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, the latter being a key target in Alzheimer's disease therapy.[12] this compound serves as an ideal starting point for synthesizing libraries of such inhibitors for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrate and safety considerations.

Protocol 1: S_N_2 Azidation

-

To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (1.5 eq).

-

Stir the mixture at 50°C under a nitrogen atmosphere for 12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (3x) and brine (1x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Methyl 1-(azidomethyl)cyclopropane-1-carboxylate.

Protocol 2: Radical-Mediated Reductive Dehalogenation & Ring Opening

-

Dissolve this compound (1.0 eq) in degassed toluene (0.1 M).

-

Add tributyltin hydride (1.2 eq) and AIBN (0.1 eq).

-

Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

-

Monitor the reaction for the consumption of starting material. Note that both the direct reduction product (preserving the ring) and the ring-opened product may form. The ratio is highly dependent on the concentration of Bu₃SnH.

-

Cool the reaction and concentrate under reduced pressure.

-

The crude product can be purified via chromatography, though removal of tin byproducts may require specific workup procedures (e.g., treatment with DBU/I₂ or KF).

Conclusion

This compound is a deceptively simple molecule whose reactivity is governed by a sophisticated interplay of ring strain and electronic effects. Its ability to undergo clean nucleophilic substitutions while also being primed for radical or Lewis acid-mediated ring-opening reactions makes it an exceptionally versatile tool. For drug development professionals and synthetic chemists, a deep understanding of these competing pathways is paramount to harnessing the full potential of this building block, enabling the strategic design and synthesis of next-generation therapeutics that leverage the unique benefits of the cyclopropane motif.

References

- (No Title). (n.d.). Vertex AI Search.

- Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. (n.d.). Vertex AI Search.

- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (n.d.). SciSpace.

- (No Title). (n.d.). Vertex AI Search.

- Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (n.d.). PMC - NIH.

- Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleo- philes. (2017). Who we serve.

- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.

- (No Title). (n.d.). ResearchGate.

- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (n.d.). ACS Publications.

- (No Title). (n.d.). Vertex AI Search.

- This compound | 43161-30-4 | TBA16130. (n.d.). Biosynth.

- Radical Reactions. (2023). Chemistry LibreTexts.

- Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journals.

- Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. (2016). PMC - NIH.

- This compound | 43161-30-4. (n.d.). Vertex AI Search.

- (No Title). (n.d.). chemicalbook.

- (No Title). (n.d.). ResearchGate.

- (Bromomethyl)-Cyclopropane. (n.d.). Actylis.

- Methyl Cyclopropane Carboxylate: A Comprehensive Overview. (2024). Ketone Pharma.

- (No Title). (n.d.). ResearchGate.

- (No Title). (n.d.). YouTube.

- (No Title). (n.d.). ResearchGate.

- Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- How to Prepare Methyl Cyclopropane Carboxylate?. (n.d.). FAQ - Guidechem.

- Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts.

- Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. (n.d.). RSC Publishing.

- (No Title). (n.d.). YouTube.

- Radical Reactions. (n.d.). OpenOChem Learn.

- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (n.d.). Google Patents.

- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (n.d.). Google Patents.

- Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. (n.d.). Journal of the American Chemical Society.

- Methyl Cyclopropane Carboxylate: Essential for Pharmaceutical and Agrochemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.

- Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (n.d.). PubMed.

- Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- (Bromomethyl)cyclopropane 97 7051-34-5. (n.d.). Sigma-Aldrich.

- (Bromomethyl)cyclopropane. (n.d.). ChemicalBook.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 8. This compound | 43161-30-4 | TBA16130 [biosynth.com]

- 9. Page loading... [guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Voyage of Cyclopropane Carboxylates: From Chemical Curiosities to Cornerstones of Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-membered carbocycle of cyclopropane, with its inherent ring strain and unique electronic properties, has long intrigued chemists. The introduction of a carboxylate functionality unlocks a vast and versatile chemical space, establishing cyclopropane carboxylates as indispensable building blocks in contemporary organic synthesis. This guide provides a comprehensive historical literature review, tracing the evolution of synthetic methodologies for cyclopropane carboxylates. We will journey from the foundational, often challenging, early preparations to the sophisticated and highly selective catalytic systems of the modern era. By examining the causality behind key experimental advancements and the self-validating nature of robust protocols, this guide aims to provide a deep, field-proven understanding for researchers and professionals in drug development and applied chemical sciences.

Part 1: The Genesis of a Strained Ring - Early Synthetic Endeavors

The story of cyclopropane carboxylates is intrinsically linked to the broader history of cyclopropane synthesis. The first preparation of cyclopropane itself was reported by August Freund in 1881 through an intramolecular Wurtz reaction of 1,3-dibromopropane.[1] However, the synthesis of functionalized cyclopropanes, particularly those bearing a carboxylate group, remained a formidable challenge for decades.

Early methods were often characterized by harsh reaction conditions and limited substrate scope. One of the earliest practical approaches involved the hydrolysis of cyclopropyl cyanide, which could be prepared by the base-induced cyclization of 4-chlorobutyronitrile.[2] This method, while effective for the parent cyclopropanecarboxylic acid, offered little flexibility for introducing substituents. Another classical approach was the Favorskii rearrangement, which, while not a direct cyclopropanation, provided a route to cyclopropane derivatives through the rearrangement of α-halo ketones in the presence of a base.[1]

A significant leap forward came with the development of methods involving the intramolecular cyclization of appropriately substituted haloalkanes. These reactions, typically involving the formation of a carbanion that displaces a halide in a 3-exo-trig manner, provided a more general entry into substituted cyclopropane systems.[1]

Part 2: The Dawn of Catalysis and the Carbene Revolution

The mid-20th century marked a paradigm shift in cyclopropane synthesis with the advent of transition metal-catalyzed reactions involving carbene precursors. This era heralded a new age of efficiency and selectivity, making cyclopropane carboxylates far more accessible.

The Simmons-Smith Reaction: A Stoichiometric Workhorse

The Simmons-Smith reaction, reported in 1958, was a landmark achievement in cyclopropanation chemistry.[3][4] This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to an alkene in a stereospecific manner.[3][5] The concerted nature of the methylene transfer ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[3]

A key feature of the Simmons-Smith reaction is its tolerance of a wide range of functional groups and its ability to be directed by hydroxyl groups, leading to high diastereoselectivity in the cyclopropanation of allylic alcohols.[6][7] While a stoichiometric reaction, its reliability and predictability cemented its place as a go-to method for many years.

Transition Metal Catalysis: The Rise of Copper and Rhodium

The true revolution in cyclopropanation came with the use of transition metal catalysts to decompose diazo compounds in the presence of alkenes.[8] Copper and rhodium complexes, in particular, emerged as powerful catalysts for these transformations.[8][9] The reaction of ethyl diazoacetate with alkenes in the presence of a copper catalyst provides a direct route to ethyl cyclopropanecarboxylates.

Rhodium catalysts, especially dirhodium tetraacetate, were found to be highly efficient for the cyclopropanation of a broad range of olefins with diazocarbonyl compounds.[8][10] The mechanism is believed to involve the formation of a metal carbene intermediate, which then undergoes a concerted addition to the alkene.[8]

Table 1: A Comparative Overview of Key Synthetic Methodologies

| Method | Reagents | Key Features | Typical Era of Prominence |

| Intramolecular Cyclization | Substituted haloalkanes, strong base | Access to functionalized cyclopropanes | Early to mid-20th century |

| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple | Stereospecific, directed by hydroxyl groups | 1950s - present |

| Copper-Catalyzed Cyclopropanation | Diazoacetates, Copper catalyst | Direct access to cyclopropane esters | 1960s - present |

| Rhodium-Catalyzed Cyclopropanation | Diazoacetates, Rhodium(II) catalysts | High efficiency and broad substrate scope | 1970s - present |

| Kulinkovich Reaction | Esters, Grignard reagents, Ti(IV) isopropoxide | Synthesis of cyclopropanols from esters | 1980s - present |

Part 3: The Quest for Chirality - Asymmetric Synthesis of Cyclopropane Carboxylates

For applications in medicinal chemistry and other life sciences, the control of stereochemistry is paramount. The development of asymmetric methods for the synthesis of enantiomerically pure cyclopropane carboxylates was a critical milestone.

The inherent chirality of many natural products and the stereospecificity of biological receptors drove the development of chiral catalysts for cyclopropanation reactions. The use of chiral ligands on copper and rhodium catalysts allowed for highly enantioselective transformations.[10] For instance, chiral bis(oxazoline) ligands in copper catalysis and chiral prolinate ligands in rhodium catalysis have proven to be highly effective for the asymmetric cyclopropanation of alkenes with diazoesters.[10]

Another elegant approach to chiral cyclopropanes involves the use of chiral auxiliaries.[11][12][13] By attaching a chiral auxiliary to the starting material, diastereoselective cyclopropanation can be achieved, with the auxiliary being cleaved in a subsequent step to reveal the enantiomerically enriched cyclopropane carboxylate.[12][13]

Experimental Protocol: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is a representative example of a modern, catalytic asymmetric cyclopropanation.

Materials:

-

Styrene, freshly distilled

-

Ethyl diazoacetate (handle with extreme caution in a well-ventilated fume hood)

-

Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TCPTTL)₄)

-

Dichloromethane, anhydrous

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral rhodium catalyst (0.1 mol%).

-

Add anhydrous dichloromethane to dissolve the catalyst.

-

Add styrene (1.0 mmol) to the catalyst solution.

-

In a separate flask, prepare a solution of ethyl diazoacetate (1.1 mmol) in anhydrous dichloromethane.

-

Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over 4 hours at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the ethyl 2-phenylcyclopropane-1-carboxylate.

-

Determine the diastereomeric and enantiomeric excess of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Diagram: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

Sources

- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 2. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. Simmons-Smith Cyclopropanation Reaction | TCI Deutschland GmbH [tcichemicals.com]

- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Simmons-Smith Reaction [organic-chemistry.org]

- 8. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]